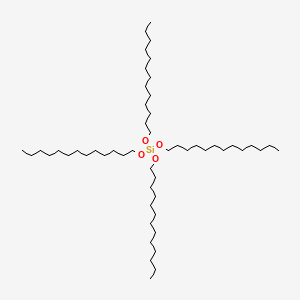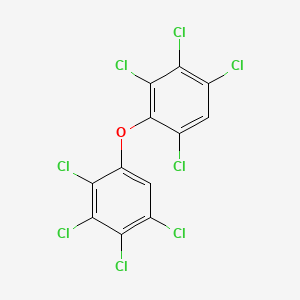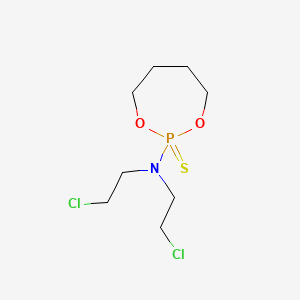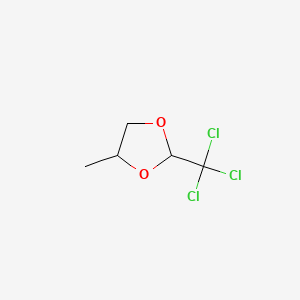
4-Methyl-2-(trichloromethyl)-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-(trichloromethyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. This compound is characterized by the presence of a trichloromethyl group and a methyl group attached to a dioxolane ring. Dioxolanes are known for their stability and are often used as protecting groups in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(trichloromethyl)-1,3-dioxolane typically involves the reaction of trichloroacetaldehyde with 4-methyl-1,3-dioxolane under acidic conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the dioxolane ring.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method ensures a consistent supply of the compound and allows for better control over reaction conditions, leading to higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-2-(trichloromethyl)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: The trichloromethyl group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Methyl-2-(trichloromethyl)-1,3-dioxolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals and as an intermediate in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-(trichloromethyl)-1,3-dioxolane involves its interaction with various molecular targets. The trichloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trichloroethane: Another compound with a trichloromethyl group, used as a solvent and in industrial applications.
Chloral: Contains a trichloromethyl group and is used in the synthesis of chloral hydrate.
Uniqueness
4-Methyl-2-(trichloromethyl)-1,3-dioxolane is unique due to the presence of both a trichloromethyl group and a dioxolane ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications.
Propiedades
Número CAS |
4353-02-0 |
|---|---|
Fórmula molecular |
C5H7Cl3O2 |
Peso molecular |
205.46 g/mol |
Nombre IUPAC |
4-methyl-2-(trichloromethyl)-1,3-dioxolane |
InChI |
InChI=1S/C5H7Cl3O2/c1-3-2-9-4(10-3)5(6,7)8/h3-4H,2H2,1H3 |
Clave InChI |
YNEGMVUIENQSCP-UHFFFAOYSA-N |
SMILES canónico |
CC1COC(O1)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


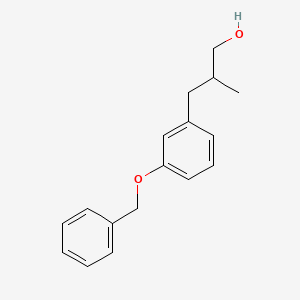

![[(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 1-[(2R,3R)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,6-trihydroxy-5-oxobenzo[7]annulene-8-carboxylate](/img/structure/B13736723.png)

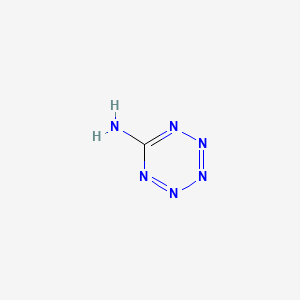
![1-[2-[2-(2-Aminopropoxy)ethoxy]ethoxy]propan-2-amine](/img/structure/B13736730.png)
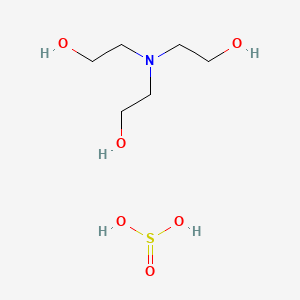
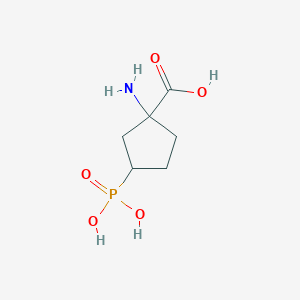

![Sodium;7-amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13736758.png)
